4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N4O/c16-11-13-8-2-1-3-9(10(8)14-11)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,16) |
InChI Key |
NMMLNRLILSKBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3C2=NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Neuropharmacology
4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one has been identified as a selective ligand for sigma receptors, particularly sigma-2 receptors. These receptors play a crucial role in neuroprotection and the modulation of neurotransmitter systems, making them important targets for treating psychiatric disorders and neurodegenerative diseases. Studies have shown that modifications to the piperazine or benzimidazole moieties can significantly influence binding affinity and selectivity towards these receptors.
Anticancer Activity
Research indicates that compounds related to this compound exhibit promising anticancer properties. For instance, derivatives have demonstrated the ability to induce apoptosis in cancer cell lines and suppress tumor growth in animal models. The compound's structure allows it to interact with various biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been noted against several bacterial strains, including resistant strains. Its mechanism of action appears to involve disruption of bacterial cell function, which is critical in the fight against multidrug-resistant pathogens .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Various studies have highlighted how alterations in the chemical structure can enhance biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Piperazin-1-yl-benzimidazol-2-one | Structure | Known for its antipsychotic properties |
| 3-(Piperazin-1-yl)-1H-benzimidazol | Structure | Exhibits selective sigma receptor binding |
| 4-(Piperidin-1-yl)-1H-benzimidazole | Structure | Shows different pharmacological profiles due to piperidine substitution |
The unique combination of structural elements in this compound contributes to its broad spectrum of biological activities compared to other benzimidazole derivatives.
Sigma Receptor Interaction
In a study examining the interaction of various benzimidazole derivatives with sigma receptors, this compound was found to exhibit high affinity for sigma receptors, indicating its potential use in treating conditions such as depression and anxiety disorders .
Anticancer Efficacy
Another study evaluated the anticancer properties of a series of benzimidazole derivatives, including this compound. The findings revealed that this compound could significantly inhibit tumor growth in xenograft models, demonstrating its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. For instance, it may act as an inhibitor of alpha1-adrenergic receptors, affecting various physiological processes .
Comparison with Similar Compounds
Key Observations :
- Piperazine positioning: The 4-piperazin-1-yl group on benzimidazol-2-one (target compound) may favor interactions with flat binding pockets (e.g., kinase ATP sites), whereas 7-substituted pyrazino/pyrido-pyrimidinones (e.g., compounds) likely engage in π-stacking due to their planar cores .
- Substituent effects : Methyl or hydroxyethyl groups on piperazine (e.g., 4-methylpiperazin-1-yl or 4-(2-hydroxyethyl)piperazin-1-yl) increase lipophilicity or solubility, respectively, impacting membrane permeability and metabolic clearance .
Benzimidazole/Triazole Hybrids
Compounds combining benzimidazole or triazole moieties with piperazine exhibit distinct pharmacological profiles:
Key Observations :
- Complexity vs.
- Halogen effects : Dichlorophenyl groups in compounds enhance electrophilic reactivity and target binding but may increase toxicity risks compared to the unhalogenated benzimidazol-2-one core .
Research Findings and Implications
- Synthetic accessibility : The target compound’s smaller size and fewer stereocenters (vs. ’s triazole-dioxolane derivatives) make it more amenable to large-scale synthesis .
- SAR (Structure-Activity Relationship) trends : Piperazine substituents in compounds (e.g., 4-methyl or hydroxyethyl groups) demonstrate tunable pharmacokinetics, suggesting similar modifications could optimize the target compound’s drug-likeness .
- Computational modeling: The benzimidazol-2-one core’s rigidity may reduce entropic penalties during protein binding compared to flexible analogues like piperazine-linked pyrimidinones .
Biological Activity
4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one is a compound belonging to the class of benzimidazole derivatives. It possesses a unique combination of structural elements that confer distinct biological activities, making it a subject of interest in medicinal chemistry. The compound's piperazine ring enhances its solubility and biological activity, positioning it as a potential candidate for various therapeutic applications.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- A piperazine ring , which is a six-membered heterocyclic amine.
- A benzimidazole moiety , characterized by fused benzene and imidazole rings.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Properties
Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains. Its effectiveness is particularly notable against:
2. Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values indicating significant cytotoxicity .
3. Sigma Receptor Modulation
this compound acts as a selective ligand for sigma receptors, which are implicated in neuroprotection and the modulation of neurotransmitter systems. This interaction suggests potential applications in treating psychiatric disorders and neurodegenerative diseases .
The mechanism through which this compound exerts its biological effects involves binding to specific receptors and enzymes within the body. This binding can modulate various biochemical pathways, leading to therapeutic outcomes such as:
- Inhibition of cancer cell proliferation.
- Modulation of neurotransmitter release.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Piperazin-1-yl-benzimidazol-2-one | Structure | Known for its antipsychotic properties |
| 3-(Piperazin-1-yl)-1H-benzimidazol | Structure | Exhibits selective sigma receptor binding |
| 4-(Piperidin-1-yl)-1H-benzimidazole | Structure | Contains a piperidine instead; different pharmacological profiles |
Case Studies
Recent case studies have explored the efficacy of this compound in vivo:
Study on Anticancer Activity:
In a murine model, treatment with the compound resulted in significant tumor growth suppression compared to control groups. The study indicated that daily administration led to enhanced apoptosis rates in tumor cells .
Neuroprotective Effects:
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Results showed that it could significantly reduce neuronal death and improve cognitive function metrics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one, considering solvent selection and reaction conditions?
- Methodological Answer : For piperazine-containing heterocycles, reactions often employ polar aprotic solvents (e.g., ethanol) under reflux (80°C) for extended durations (36 hours) to facilitate nucleophilic substitution. Piperazine derivatives typically require equimolar ratios of precursors and inert atmospheres to prevent side reactions. Post-synthesis, column chromatography with silica gel (ethyl acetate/methanol gradients) is recommended for purification .
Q. How can researchers ensure compound purity during synthesis, and what analytical techniques are validated for quality control?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is critical for purity assessment. Impurity profiling should reference pharmacopeial standards (e.g., EP or BP guidelines) for structural analogs, such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, which use reverse-phase C18 columns and acetonitrile/water mobile phases . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) further confirm molecular integrity .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Methodological Answer : Cross-validate NMR, MS, and infrared (IR) data. For example, in 3-(1-piperazinyl)-1,2-benzisothiazole, ¹H NMR peaks at δ 2.8–3.2 ppm confirm piperazine protons, while aromatic protons appear at δ 7.2–7.8 ppm. Discrepancies in coupling constants or unexpected multiplicities may indicate tautomerism or impurities, necessitating recrystallization or 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can polymorphic forms of this compound be characterized, and what impact do they have on pharmacological activity?
- Methodological Answer : Polymorph screening via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identifies crystalline variants. For related compounds like 2-[4-(4-Chlorophenyl)piperazin-1-yl]propyl derivatives, Form I (melting point 215–217°C) showed higher bioavailability in preclinical models compared to amorphous forms. Solvent-drop grinding and thermal gravimetric analysis (TGA) optimize crystallization conditions .
Q. What methodologies identify degradation products under accelerated stability testing (e.g., heat, light, pH stress)?
- Methodological Answer : Forced degradation studies (40°C/75% RH, UV light, acidic/alkaline hydrolysis) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) detect degradation pathways. Impurities such as 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) are monitored using gradient elution (0.1% formic acid in water/acetonitrile) and QDa detectors. Stability-indicating methods must comply with ICH Q2(R1) guidelines .
Q. How are structure-activity relationships (SARs) evaluated for piperazine derivatives targeting specific receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and comparative SAR analysis of analogs like 4-[4-[4-[[(2S,4R)-2-(4-Chlorophenyl)-2-[[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl derivatives reveal critical interactions (e.g., hydrogen bonding with serotonin receptors). In vitro assays (e.g., radioligand binding) validate affinity, while pharmacokinetic studies in animal models assess bioavailability and metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
